

Tovorafenib structure and BRAF dimer binding mode

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Compound Focus: Tovorafenib

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Structural Biology & Binding Mode

Tovorafenib exhibits a **type II binding mode**, characterized by its interaction with the **DFG-out conformation** of the BRAF kinase [1] [2]. This mode involves a crankshaft-like flip of the conserved DFG motif (Asp-Phe-Gly), which reorients the phenylalanine residue and creates a hydrophobic pocket that the inhibitor occupies [2].

The co-crystal structures of **tovorafenib** in complex with both wild-type BRAF and the BRAF V600E mutant reveal full occupancy of both subunits in the BRAF dimer [1] [2]. The binding stabilizes the α C-helix in an "IN" conformation, which is a hallmark of the active kinase state and is required for dimer formation and activity [3] [4]. This mechanism is distinct from type I.5 inhibitors like vemurafenib and dabrafenib, which bind the " α C-helix OUT" conformation and are ineffective against RAF dimers [2] [4].

Table 1: Key Structural Features of **Tovorafenib** Binding

Feature	Description	Functional Implication
Binding Mode	Type II [2]	Targets inactive (DFG-out) kinase conformation, enabling dimer inhibition.

Feature	Description	Functional Implication
αC-helix Conformation	Stabilizes " α C-in" [3] [4]	Compatible with, and inhibitory to, the active dimer state.
Dimer Occupancy	Binds both protomers [1]	Effectively inhibits the signaling capacity of the entire RAF dimer.
Key Interaction	Hydrogen bond with α C-helix Glu501 [3]	A key requirement for high-affinity binding to the dimer form.

Biochemical Potency and Selectivity

Biochemical assays show that **tovorafenib** and other type II inhibitors are potent against RAF dimers, but their efficacy varies across RAF isoforms.

Table 2: RAF Kinase Isoform Selectivity of Type II Inhibitors Data based on biochemical assays of purified, active RAF dimers. Lower IC₅₀ indicates greater potency. [1] [2]

RAF Isoform	Tovorafenib Potency	Naporafenib Potency	Clinical Ramifications
CRAF	Most potent	Most potent	Effective inhibition of this key signaling isoform.
BRAF	Potent	Potent	Effective against oncogenic BRAF fusions and V600E mutations in dimer contexts.
ARAF	Markedly less potent	Markedly less potent	Relative sparing of ARAF may be a class property; long-term signaling consequences are under investigation.

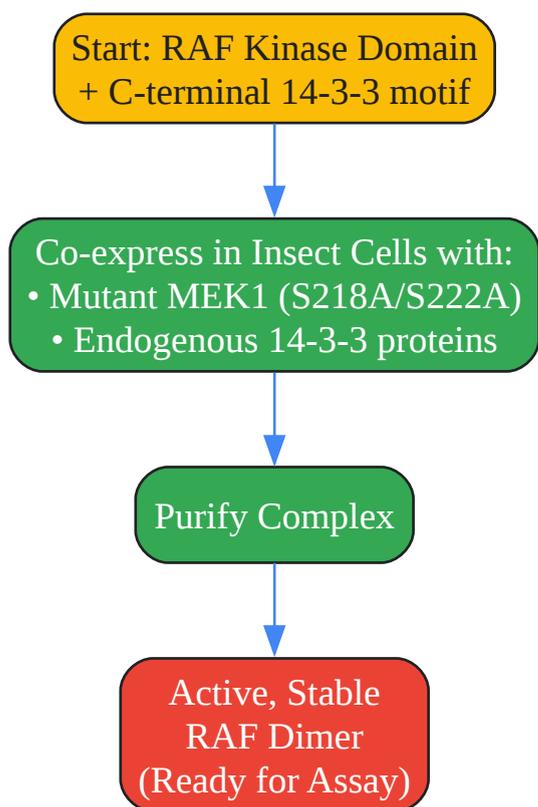
Key Experimental Data and Workflows

The structural and mechanistic understanding of **tovorafenib** was elucidated through specific experimental approaches.

Protein Complex Preparation for Biochemical Assays To characterize inhibitor potency against active RAF dimers homogenously, researchers used a sophisticated preparation method [2]:

- **Construct Design:** Engineered RAF constructs included the kinase domain and C-terminal 14-3-3-binding motif.
- **Co-expression:** RAF constructs were co-expressed in insect cells with a mutant MEK1 variant (MEK1^{SASA}, S218A/S222A) to prevent phosphorylation-driven release and stabilize the complex.
- **Purification:** The RAF-MEK complexes copurified with an endogenous insect cell **14-3-3 dimer**, forming a stable, active "back-to-back" RAF dimer ready for biochemical assays like TR-FRET [2].

This experimental workflow for preparing active RAF dimers can be visualized as follows:



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Technology for Tracking Dimerization and Conformation Biophysical techniques are crucial for understanding allostery and inhibitor effects:

- **Intermolecular FRET (Förster Resonance Energy Transfer):** Used to **track inhibitor-induced BRAF dimerization** in solution quantitatively. BRAF constructs are labeled with donor and acceptor fluorophores; dimerization increases FRET efficiency, measured via acceptor/donor emission ratios [4].

- **X-ray Crystallography:** Provided high-resolution **cocrystal structures** of **tovorafenib** and naporafenib in complex with BRAF, revealing atomic-level binding details and dimer occupancy [1] [2].

Clinical Differentiation from Other RAF Inhibitors

Tovorafenib's properties address specific clinical needs unmet by earlier RAF inhibitors.

Table 3: Contrasting **Tovorafenib** with Other RAF Inhibitor Classes

Feature	Type II (e.g., Tovorafenib)	Type I.5 (e.g., Vemurafenib, Dabrafenib)
Target Preference	RAF dimers [1] [5]	BRAF V600E monomers [2]
Binding Conformation	DFG-out, α C-helix IN [2] [3]	DFG-in, α C-helix OUT [2]
Effect on BRAF Fusions	Effective inhibitor [6] [5]	Ineffective and can cause paradoxical activation [5]
Key Clinical Application	Relapsed/refractory pLGG with BRAF fusions or BRAF V600E [6]	BRAF V600E-mutant cancers (e.g., melanoma) [2]

Key Takeaways for Researchers

- **Overcoming Dimer Resistance:** **Tovorafenib** represents a strategic advance in targeting tumors driven by **RAF dimers**, such as those harboring **BRAF fusions** (e.g., KIAA1549::BRAF in pLGG) or cancers with acquired resistance to type I.5 inhibitors via RAS mutations or other dimer-promoting mechanisms [1] [5].
- **Central Nervous System (CNS) Penetration:** Its brain-penetrant property is critical for treating pLGG, a common pediatric brain tumor [5].
- **Isoform Selectivity Consideration:** The relative sparing of ARAF by **tovorafenib** and other type II inhibitors suggests this might be a class effect. The long-term biological and clinical consequences of this selective inhibition profile warrant further investigation [1] [2].

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